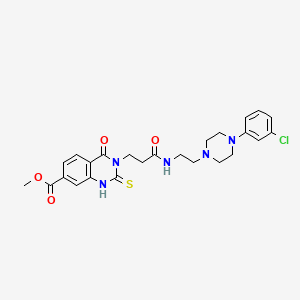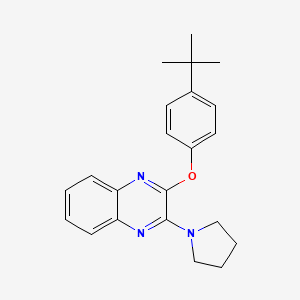
2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a tert-butylphenoxy group and a pyrrolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The tert-butylphenoxy group can be introduced via nucleophilic substitution reactions, while the pyrrolidinyl group can be added through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse chemical structures.
Wissenschaftliche Forschungsanwendungen
2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoxaline derivatives have shown promise.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tert-butylphenoxy and pyrrolidinyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes in metabolic pathways and receptors involved in cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Tert-butylphenoxy)-3-(piperidin-1-yl)quinoxaline: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
2-(4-Tert-butylphenoxy)-3-(morpholin-1-yl)quinoxaline: Contains a morpholinyl group, offering different chemical and biological properties.
2-(4-Tert-butylphenoxy)-3-(azepan-1-yl)quinoxaline: Features an azepanyl group, which may affect its reactivity and applications.
Uniqueness
2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline is unique due to the specific combination of substituents on the quinoxaline core. The tert-butylphenoxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and stability. The pyrrolidinyl group offers additional flexibility and potential interactions with biological targets, making this compound a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C22H25N3O |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
2-(4-tert-butylphenoxy)-3-pyrrolidin-1-ylquinoxaline |
InChI |
InChI=1S/C22H25N3O/c1-22(2,3)16-10-12-17(13-11-16)26-21-20(25-14-6-7-15-25)23-18-8-4-5-9-19(18)24-21/h4-5,8-13H,6-7,14-15H2,1-3H3 |
InChI-Schlüssel |
KETKLVOUCKJUGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11275497.png)

![3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11275506.png)
![Pentyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11275509.png)

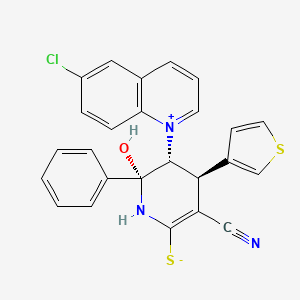

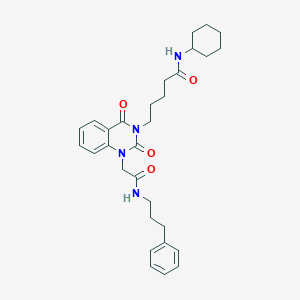
![N-[4-Methyl-2-(5-oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide](/img/structure/B11275527.png)
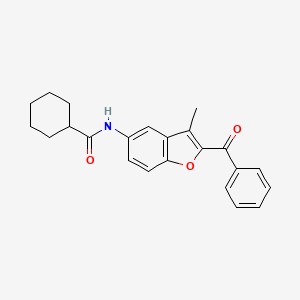
![2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11275534.png)
![N-(5-bromo-2-methoxybenzyl)-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B11275538.png)

